molecular formula C12H6ClN3O3 B8782524 8-Chloro-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid CAS No. 74163-11-4

8-Chloro-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid

Cat. No. B8782524
M. Wt: 275.65 g/mol
InChI Key: NKSPRSVGFIUOHW-UHFFFAOYSA-N
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Patent
US04250177

Procedure details

A mixture of 5-chloroanthranilic acid (5.4 g, 31.6 mmol) and 6-chloropyridazine-3-carboxylic acid (5.0 g, 31.6 mmol) is heated at reflux in acetic acid (50 ml) for 80 hrs. The mixture is cooled and the precipitate which formes is collected to give 4.73 g of crude product, m.p. 253°-300° C. (dec.). Recrystallization of this material from pyridine gives the analytical material, m.p. 260°-262° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.Cl[C:13]1[N:18]=[N:17][C:16]([C:19]([OH:21])=[O:20])=[CH:15][CH:14]=1>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:13]3[CH:14]=[CH:15][C:16]([C:19]([OH:21])=[O:20])=[N:17][N:18]3[C:7](=[O:9])[C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate which formes is collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(N3C(=NC2C=C1)C=CC(=N3)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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